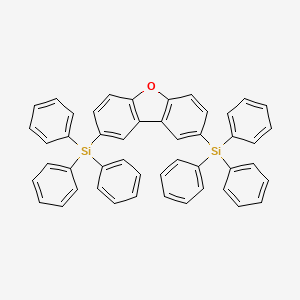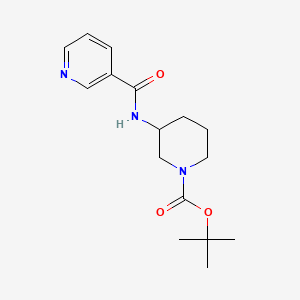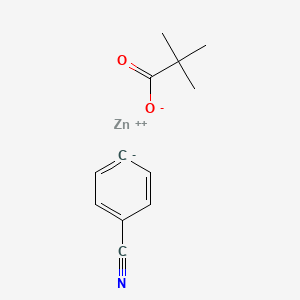
zinc;benzonitrile;2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;benzonitrile;2,2-dimethylpropanoate: is an organometallic compound with the molecular formula C12H13NO2Zn. It is also known as (4-Cyanophenyl)zinc pivalate solution. This compound is a zinc salt of pivalic acid with a 4-cyanophenyl group attached to the zinc atom. It was first synthesized by researchers at the University of Illinois in 1993 and has since been extensively studied for its various properties and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing zinc;benzonitrile;2,2-dimethylpropanoate involves the reaction of pivalic acid with zinc powder to form zinc pivalate. The cyanophenyl group is then attached to the zinc ion using various synthetic methodologies.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of metal salt catalysts and organic solvents such as ethanol, methanol, and tetrahydrofuran. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Zinc;benzonitrile;2,2-dimethylpropanoate undergoes various chemical reactions, including nucleophilic substitution and addition reactions. The zinc ion in the compound has a strong affinity for carbon and nitrogen atoms, making it useful in various chemical reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include benzaldehyde, hydroxylamine hydrochloride, and ionic liquids. The reaction conditions often involve mild temperatures and the use of organic solvents .
Major Products: The major products formed from reactions involving this compound include N-substituted benzamides and diphenylmethanimine .
Scientific Research Applications
Chemistry: In chemistry, zinc;benzonitrile;2,2-dimethylpropanoate is used as a reagent in various organic synthesis reactions. It is particularly useful in the synthesis of complex organic molecules and coordination complexes with transition metals .
Biology: In biological research, this compound is used to study the interactions between metal ions and biological molecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders .
Industry: In industry, this compound is used in the production of advanced coatings, pesticides, and dyes. It is also used as a precursor in the synthesis of other important chemical compounds .
Mechanism of Action
The mechanism of action of zinc;benzonitrile;2,2-dimethylpropanoate involves the interaction of the zinc ion with various molecular targets. The zinc ion has three primary biological roles: catalytic, structural, and regulatory. It plays a crucial role in protein synthesis, cell division, and the production of reactive oxygen species .
Comparison with Similar Compounds
- Benzonitrile
- Zinc pivalate
- 2,2-Dimethylpropanoic acid
Comparison: Zinc;benzonitrile;2,2-dimethylpropanoate is unique due to the presence of both the zinc and cyanophenyl groups. The zinc ion’s strong affinity for carbon and nitrogen atoms makes it particularly useful in various chemical reactions. Additionally, the cyanophenyl group contributes to its chemical reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H13NO2Zn |
|---|---|
Molecular Weight |
268.6 g/mol |
IUPAC Name |
zinc;benzonitrile;2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H4N.C5H10O2.Zn/c8-6-7-4-2-1-3-5-7;1-5(2,3)4(6)7;/h2-5H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI Key |
UEWSETUGBRQTNI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=CC(=CC=[C-]1)C#N.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


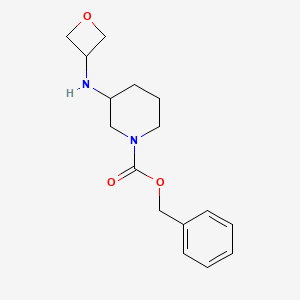
![2-amino-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14789077.png)
![5-(6-Chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B14789084.png)
![2-amino-N-[(2-cyanophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789097.png)
![4-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B14789107.png)
![2-[4-Chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14789108.png)
![3,27-Bis(2-decyltetradecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B14789109.png)
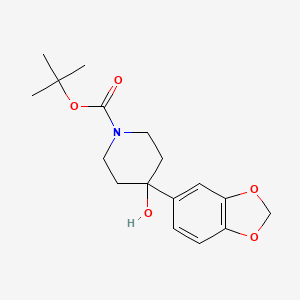
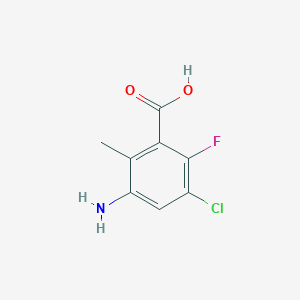
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14789116.png)
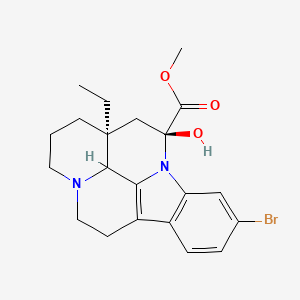
![6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[(2-phenyl-1,3-dioxan-5-yl)oxy]methyl]-](/img/structure/B14789133.png)
